2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
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Overview
Description
The compound “2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics like melting point, boiling point, density, molecular formula, molecular weight, etc. Unfortunately, specific physical and chemical properties for this compound are not available in the search results .Scientific Research Applications
Anticancer Applications
The compound’s structural features make it an intriguing candidate for anticancer research. Its potential mechanisms of action may involve inhibiting specific enzymes or pathways crucial for cancer cell survival. Researchers have investigated its effects on various cancer types, including breast, lung, and leukemia. Further studies are needed to elucidate its precise mode of action and evaluate its efficacy in preclinical and clinical settings .
Anti-Inflammatory Properties
Inflammation plays a pivotal role in various diseases, including autoimmune disorders and chronic conditions. The compound’s unique structure suggests that it might modulate inflammatory pathways. Researchers have explored its anti-inflammatory effects in animal models, but more investigations are necessary to understand its potential clinical applications .
Antimicrobial Activity
Given the rise of antibiotic-resistant pathogens, novel antimicrobial agents are urgently needed. The compound’s sulfur-containing moiety could contribute to its antimicrobial properties. Studies have assessed its activity against bacteria, fungi, and parasites. Future research should focus on optimizing its potency and safety profile .
Calcium Channel Antagonism
Calcium channels play essential roles in cellular processes, and their dysregulation is associated with various diseases. The compound’s thienopyrimidine core may interact with calcium channels, potentially influencing their function. Investigations into its calcium channel-blocking effects and their therapeutic implications are ongoing .
Antihypertensive Potential
Hypertension affects millions worldwide, and new antihypertensive agents are continually sought. The compound’s chemical structure suggests it may impact blood pressure regulation. Researchers have explored its effects on vascular smooth muscle cells and blood vessels. Clinical trials are needed to validate its antihypertensive efficacy .
ADME-Tox Properties
Understanding a compound’s pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicity (ADME-Tox) is crucial for drug development. Researchers have investigated the compound’s ADME properties, including its bioavailability, metabolism, and potential adverse effects. These studies inform its suitability for further development .
Safety and Hazards
properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-15-4-7-18(8-5-15)13-25-21(28)14-31-24-26-19-10-11-30-22(19)23(29)27(24)20-9-6-16(2)12-17(20)3/h4-12H,13-14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCINYVOEOXNESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=C(C=C(C=C4)C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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